

Application Note & Protocol: Modeling Temporin L-Membrane Interactions with Molecular Dynamics Simulations

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Compound of Interest		
Compound Name:	Temporin L	
Cat. No.:	B15364653	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Temporin L** (sequence: FVQWFSKFLGRIL-NH₂) is a short, cationic, and hydrophobic antimicrobial peptide (AMP) isolated from the European red frog, Rana temporaria.[1][2][3] It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even cancer cells.[1][4] The primary mechanism of action for many AMPs, including **Temporin L**, involves interaction with and disruption of the cell membrane.[5][6] Molecular dynamics (MD) simulations have become an indispensable tool for providing an atomic-level understanding of these interactions, revealing details of peptide folding, membrane binding, insertion, and the subsequent perturbation of the lipid bilayer that are often inaccessible through experimental methods alone.[7][8]

This document provides a detailed protocol for setting up, running, and analyzing all-atom MD simulations to investigate the interaction between **Temporin L** and model bacterial membranes. It also summarizes key simulation parameters and quantitative findings from the literature to guide researchers in their study design and data interpretation.

Key Properties of Temporin L

The fundamental physicochemical properties of **Temporin L** are essential for understanding its interaction with lipid membranes.



Property	Value	Reference
Amino Acid Sequence	FVQWFSKFLGRIL-NH2	[2]
Molecular Formula	C83H122N20O15	[2]
Molecular Weight	~1640.0 g/mol	[2]
Net Charge (pH 7)	+3	[6]
Structure in Solution	Unordered	[9]
Structure at Interface	α-helical	[1][9]

Protocol: All-Atom MD Simulation of Temporin L with a Model Bacterial Membrane

This protocol outlines the necessary steps to simulate **Temporin L** interacting with a lipid bilayer mimicking a bacterial membrane using GROMACS and the CHARMM36 force field.[8] [10]

Part 1: System Setup

The initial setup of the simulation system is a critical phase that dictates the relevance and accuracy of the subsequent simulation.

- Peptide Structure Preparation:
 - Obtain the 3D structure of **Temporin L**. Since it is unstructured in water but folds into an α-helix upon membrane interaction, starting with an idealized α-helical conformation is a common and valid approach.[1][11]
 - Use protein modeling software (e.g., PyMOL, UCSF Chimera) or web servers to build the peptide with the sequence FVQWFSKFLGRIL.
 - Ensure the C-terminus is amidated (-NH₂) as this is its natural form.
- Membrane Construction:



- Use a membrane-building tool like CHARMM-GUI to construct a model bacterial membrane.[8][12]
- A common mimic for bacterial membranes is a heterogeneous bilayer of 1-palmitoyl-2oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3phosphoglycerol (POPG) in a 7:3 or 3:1 molar ratio, which introduces the negative charge characteristic of bacterial membranes.[1][12]
- A typical system size involves 128 to 256 total lipids.[8]
- System Assembly and Solvation:
 - Position one or more **Temporin L** peptides approximately 2 nm above the surface of the lipid bilayer.[12] The number of peptides can be varied to study concentration-dependent effects (peptide-to-lipid ratio, P/L).[1]
 - Place the assembled peptide-membrane system in a periodic box of appropriate
 dimensions, ensuring a water layer of at least 4 nm above and below the membrane.[12]
 - Solvate the system using a pre-equilibrated water model, such as TIP3P.[12]
 - Add ions (e.g., Na⁺ and Cl⁻) to neutralize the total system charge and achieve a
 physiological salt concentration, typically 150 mM NaCl.[8][12]

Part 2: Simulation Execution

This phase involves minimizing, equilibrating, and running the production simulation.

- Energy Minimization:
 - Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable contacts introduced during the system setup.
- System Equilibration:
 - Conduct a multi-stage equilibration process to gradually bring the system to the target temperature and pressure.



- NVT (Canonical) Ensemble: Equilibrate the system at a constant volume and target temperature (e.g., 310 K) for 1-5 ns. Use position restraints on the peptide and lipid heavy atoms to allow the solvent to equilibrate around them.
- NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at constant pressure (1 bar) and temperature (310 K) for 10-20 ns. Gradually release the position restraints on the peptide and lipids to allow the system to relax to its proper density. For membrane simulations, semi-isotropic pressure coupling is recommended.

Production MD Run:

- Execute the production simulation in the NPT ensemble for a duration sufficient to capture the events of interest (e.g., 200 ns to several microseconds).[1][13]
- Use the Particle Mesh Ewald (PME) method for long-range electrostatics and a cutoff for van der Waals interactions (e.g., 1.2 nm).[13]
- Constrain bonds involving hydrogen atoms using an algorithm like LINCS to allow for a 2 fs timestep.[13]
- Save trajectory coordinates and energies at regular intervals (e.g., every 10-100 ps) for subsequent analysis.

Part 3: Data Analysis

Analysis of the trajectory provides insights into the peptide's mechanism of action.

Peptide Behavior:

- Binding and Insertion: Calculate the distance between the center of mass of the peptide and the center of the bilayer over time to monitor binding and insertion depth.[13]
- Secondary Structure: Analyze the evolution of **Temporin L**'s secondary structure using tools like DSSP to confirm the stability of the α -helical fold at the membrane interface.[13]
- Orientation: Determine the tilt angle of the peptide helix relative to the membrane normal.

Membrane Perturbation:



- Membrane Thickness: Calculate the distance between the average position of the phosphate groups in the upper and lower leaflets. A decrease in thickness in the vicinity of the peptide indicates membrane disruption.[12]
- Area per Lipid: Monitor the average area occupied by each lipid molecule. An increase can suggest membrane disordering.
- Lipid Order Parameters (S_CD): Calculate the deuterium order parameters for the acyl chains of the lipids. A decrease in S_CD values signifies increased lipid tail disorder.
- Water Permeation: Monitor the number of water molecules that penetrate the hydrophobic core of the bilayer, which can indicate the formation of water pores.[14]

Summary of Simulation Parameters and Key Findings

The following tables summarize typical parameters used in **Temporin L** simulations and key quantitative results reported in the literature.

Table 1: Recommended MD Simulation Parameters for **Temporin L**-Membrane Systems



Parameter	Value / Choice	Rationale / Reference
Simulation Software	GROMACS, NAMD, CHARMM	Widely used and validated for biomolecular simulations.[7][8] [10]
Force Field	CHARMM36m, AMBER	Well-parameterized for protein- lipid interactions.[8][12]
Water Model	TIP3P	Standard water model compatible with many force fields.[12]
Membrane Model	POPC:POPG (7:3), Lipid A	Mimics Gram-negative bacterial inner and outer membranes, respectively.[1] [11][14]
Ensemble	NPT (Isothermal-Isobaric)	Simulates constant temperature and pressure conditions.[7]
Temperature	310 K (37 °C)	Represents physiological temperature.
Pressure	1 bar (Semi-isotropic coupling)	Maintains constant pressure while allowing bilayer dimensions to fluctuate independently.
P/L Ratio	1/64 to 10/100	Used to study effects of low to high peptide concentrations.[1] [11]
Simulation Time	200 ns - 1 μs	Necessary to observe binding, insertion, and membrane disruption events.[1][11]

Table 2: Summary of Quantitative and Qualitative Findings from MD Simulations

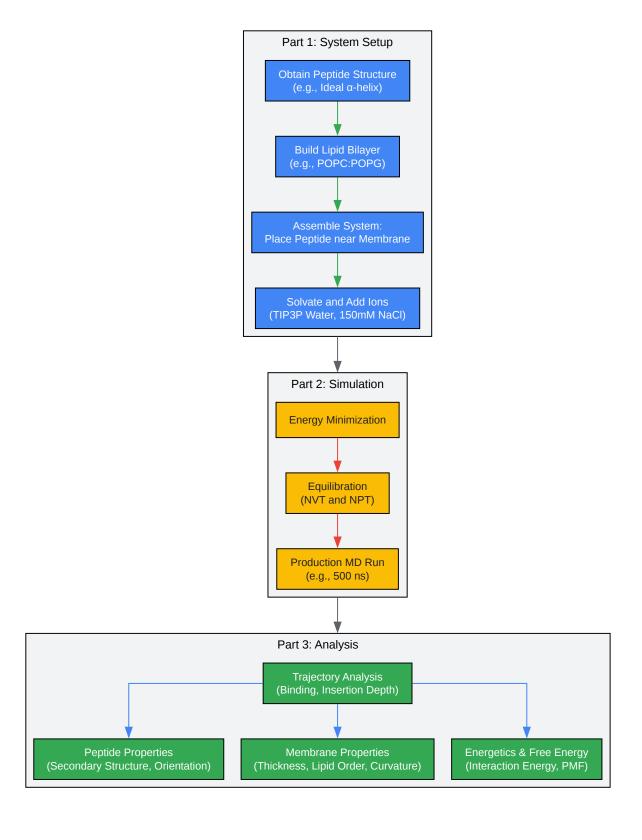


Finding	Description	Reference
Peptide Conformation	Temporin L folds into a stable α-helix upon binding to the membrane surface.	[1][11]
Penetration Depth	The peptide penetrates shallowly into the interfacial region of the bilayer.	[1]
Membrane Thinning	The presence of Temporin L perturbs lipid packing, leading to a local decrease in membrane thickness.	[1][12]
Lipid Extraction	At higher concentrations, Temporin L has a high propensity to extract lipids from the bilayer.	[1]
Membrane Morphology	At a P/L ratio of 10%, Temporin L can induce significant membrane curvature, leading to the formation of tubule-like protrusions in coarse-grained simulations.	[1][11]
Permeation Mechanism	The peptide increases membrane permeability without forming stable, well- defined barrel-stave or toroidal pores, consistent with a "carpet" or detergent-like mechanism.[5][15]	[14]

Visualizations MD Simulation Workflow



The following diagram illustrates the typical workflow for a molecular dynamics simulation study of a peptide-membrane system.





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Caption: Workflow for MD simulation of **Temporin L**-membrane interactions.

Proposed Mechanism of Temporin L Action

This diagram illustrates the logical progression of **Temporin L**'s interaction with a bacterial membrane as suggested by simulation studies.



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Caption: Logical model of **Temporin L**'s disruptive interaction with membranes.

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